dimethyl 2,6-dimethyl-4-(4-{[(2E)-3-(4-methylphenyl)-2-propenoyl]oxy}phenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Description
Dimethyl 2,6-dimethyl-4-(4-{[(2E)-3-(4-methylphenyl)-2-propenoyl]oxy}phenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a central dihydropyridine ring substituted with methyl groups at positions 2 and 6, methyl ester groups at positions 3 and 5, and a 4-substituted phenyl group bearing a (2E)-3-(4-methylphenyl)-2-propenoyloxy moiety. The (2E)-configured propenoyl group enhances steric and electronic interactions with biological targets, while the methyl ester groups influence solubility and metabolic stability .
Properties
Molecular Formula |
C27H27NO6 |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
dimethyl 2,6-dimethyl-4-[4-[(E)-3-(4-methylphenyl)prop-2-enoyl]oxyphenyl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H27NO6/c1-16-6-8-19(9-7-16)10-15-22(29)34-21-13-11-20(12-14-21)25-23(26(30)32-4)17(2)28-18(3)24(25)27(31)33-5/h6-15,25,28H,1-5H3/b15-10+ |
InChI Key |
RWNJFTGFEVZRJG-XNTDXEJSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)C3C(=C(NC(=C3C(=O)OC)C)C)C(=O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C3C(=C(NC(=C3C(=O)OC)C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,6-dimethyl-4-(4-{[(2E)-3-(4-methylphenyl)-2-propenoyl]oxy}phenyl)-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method involves the esterification of pyridine-2,6-dicarboxylic acid with methanol in the presence of a strong acid catalyst. The resulting dimethyl ester is then subjected to further functionalization to introduce the 4-(4-{[(2E)-3-(4-methylphenyl)-2-propenoyl]oxy}phenyl) group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The process may also include purification steps such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,6-dimethyl-4-(4-{[(2E)-3-(4-methylphenyl)-2-propenoyl]oxy}phenyl)-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Dimethyl 2,6-dimethyl-4-(4-{[(2E)-3-(4-methylphenyl)-2-propenoyl]oxy}phenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 2,6-dimethyl-4-(4-{[(2E)-3-(4-methylphenyl)-2-propenoyl]oxy}phenyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Diethyl Ester Derivative
A closely related compound, diethyl 2,6-dimethyl-4-[4-(3-phenyl-acryloyloxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate , differs only in its ester groups (ethyl instead of methyl). Key distinctions include:
- Lipophilicity : Ethyl esters increase lipophilicity (logP ≈ 3.2) compared to methyl esters (logP ≈ 2.7), enhancing membrane permeability but reducing aqueous solubility .
- Biological Activity : The diethyl analogue demonstrated 20% higher calcium channel blocking activity in rat aortic smooth muscle assays compared to the methyl variant, attributed to improved target binding .
Carbamoyl-Substituted 1,4-DHPs
Compounds such as 4-substituted-2,6-dimethyl-3,5-bis-N-(phenyl/substituted phenyl)-carbamoyl-1,4-dihydropyridines (e.g., 6a-o in ) replace ester groups with carbamoyl moieties. Key comparisons include:
- Hydrogen Bonding : Carbamoyl groups form stronger hydrogen bonds with biological targets, increasing receptor affinity but reducing passive diffusion across membranes .
- Synthetic Accessibility : Carbamoyl derivatives require additional steps (e.g., coupling with substituted amines), whereas ester derivatives are synthesized directly via Hantzsch condensation .
- Thermal Stability : Methyl esters exhibit higher thermal stability (decomposition >200°C) compared to carbamoyls (decomposition ~180°C) due to reduced steric strain .
Functional Group Analogues: 3,6'-Disinapoyl Sucrose
While structurally distinct, 3,6'-disinapoyl sucrose shares a (2E)-propenoyloxy substituent. Differences include:
- Core Structure : The sucrose backbone of 3,6'-disinapoyl sucrose limits its use in membrane-targeted applications, unlike the planar 1,4-DHP core of the target compound .
- Applications : 3,6'-disinapoyl sucrose is primarily used in food and cosmetic research, whereas 1,4-DHPs are explored for cardiovascular therapeutics .
Data Tables
Table 1: Physicochemical Properties of Selected 1,4-DHPs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
